2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic compound featuring both fluorinated and heterocyclic functional groups. This compound is noteworthy for its potential application in medicinal chemistry due to its unique structural properties, which confer specific biochemical interactions.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N7O2/c23-15-4-6-18(7-5-15)33-13-19(32)29-8-10-30(11-9-29)21-20-22(26-14-25-21)31(28-27-20)17-3-1-2-16(24)12-17/h1-7,12,14H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTWSGVYEUUKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)COC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can be achieved through multiple synthetic pathways. A common approach involves a multi-step process beginning with the preparation of intermediate compounds, followed by coupling and cyclization reactions. The reaction typically takes place in the presence of a base, such as potassium carbonate, and involves the use of solvents like dimethylformamide (DMF) to facilitate the process.
Industrial Production Methods
Industrial production of this compound might involve optimization of reaction conditions for large-scale synthesis. This can include the use of continuous flow reactors and automated processes to ensure consistent quality and yield. Safety measures are paramount due to the use of potentially hazardous chemicals and conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: : Potential conversion to corresponding ketones or acids under oxidative conditions.
Reduction: : Reduction of certain functional groups to alcohols or amines using reagents like lithium aluminum hydride (LAH).
Substitution: : Halogen or nucleophilic substitution reactions at the fluorinated aromatic rings.
Common Reagents and Conditions
Oxidative Reactions: : Employing oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reductive Reactions: : Using reducing agents such as sodium borohydride (NaBH₄) or LAH.
Substitution Reactions: : Utilizing nucleophiles like sodium methoxide (NaOMe) under basic conditions.
Major Products
The products of these reactions include various derivatives that maintain the core structure of the parent compound, potentially altering its bioactivity and physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules
Biology
Biologically, it has been explored for its activity as a ligand in binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, 2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has potential therapeutic applications. Research has focused on its role as an inhibitor of enzymes or receptors implicated in various diseases, including cancer and neurological disorders.
Industry
Industrial applications of this compound include its use in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity under specific conditions make it suitable for inclusion in high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine core is known for its bioactive properties, often participating in hydrogen bonding, π-π stacking, and hydrophobic interactions within biological systems. These interactions can modulate the activity of specific proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other fluorinated triazolopyrimidines and piperazine derivatives. Compared to these analogs, 2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is unique in its specific combination of functional groups, which may confer enhanced selectivity and potency in its biological applications.
Examples of Similar Compounds
2-(4-fluorophenoxy)-1-(piperazin-1-yl)ethanone
3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Other fluorinated piperazine and triazolopyrimidine derivatives
Ultimately, what stands out about 2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is its potential to act at the intersection of chemistry and biology, offering possibilities for both scientific exploration and practical applications in a range of fields.
Biological Activity
The compound 2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex heterocyclic structure that belongs to the class of triazolopyrimidines. This class has garnered significant attention due to its diverse biological activities, including antitumor, antimicrobial, and anticonvulsant properties. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 451.4 g/mol. The structure includes a fluorophenyl moiety and a triazolopyrimidine core, which are known for their pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C22H19F2N7O2 |
| Molecular Weight | 451.4 g/mol |
| CAS Number | 920368-00-9 |
Antimicrobial Activity
Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial activity. Compounds within this class have shown efficacy against various bacterial strains and fungi. For instance, studies have reported that certain triazolopyrimidine analogs possess minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Triazolopyrimidine derivatives have also been explored for their anticancer properties. A study highlighted that compounds with similar structures demonstrated potent cytotoxic effects on cancer cell lines, potentially through the inhibition of specific enzymes involved in tumor growth . The mechanism often involves the disruption of cell cycle progression and induction of apoptosis.
Anticonvulsant Activity
The anticonvulsant potential of triazolopyrimidines has been under investigation, with some derivatives showing promise as new antiepileptic drugs (AEDs). In particular, modifications to the triazolopyrimidine framework have led to compounds exhibiting significant activity in animal models of epilepsy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Variations in substituents on the triazolopyrimidine core can significantly affect potency and selectivity against biological targets .
Table 2: Biological Activities of Related Compounds
| Compound | Activity Type | EC50/MIC (nM/μg/mL) | Reference |
|---|---|---|---|
| Triazolopyrimidine A | Antimicrobial | 20 nM | |
| Triazolopyrimidine B | Anticancer | 50 nM | |
| Triazolopyrimidine C | Anticonvulsant | 100 nM |
Case Study 1: Antimicrobial Efficacy
In a comparative study, various triazolopyrimidine derivatives were screened for antimicrobial activity. The compound exhibited potent activity against Pseudomonas aeruginosa, with an EC50 value significantly lower than traditional antibiotics .
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 50 nM. This suggests its potential use as a therapeutic agent in oncology .
Q & A
Q. What experimental methods are recommended for determining the crystal structure of this compound?
To determine the crystal structure, X-ray crystallography using the SHELX software suite is widely employed. The process involves:
- Data collection : High-resolution diffraction data from single crystals (e.g., using synchrotron radiation).
- Structure solution : Use of SHELXD for phase determination via direct methods or Patterson maps.
- Refinement : Iterative refinement with SHELXL , incorporating anisotropic displacement parameters and hydrogen bonding analysis.
- Validation : Tools like PLATON or CCDC Mercury ensure geometric accuracy and minimize residual electron density errors .
Q. What synthetic strategies are suitable for preparing this compound?
Key synthetic routes include:
- Multi-step organic synthesis :
- Triazolopyrimidine core formation : Cyclocondensation of fluorophenyl-substituted amidines with nitriles under acidic conditions.
- Piperazine coupling : Nucleophilic substitution at the 7-position of the triazolopyrimidine using 1-(piperazin-1-yl)ethanone intermediates.
- Phenoxy linkage : Etherification via Williamson synthesis between 4-fluorophenol and the ethanone moiety.
- Flow chemistry : For improved yield and reproducibility, continuous-flow reactors optimize exothermic steps (e.g., cyclization) using Design of Experiments (DoE) principles .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to biological targets?
AutoDock Vina is a robust tool for docking studies:
- Preparation : Generate 3D ligand conformers (e.g., using Open Babel ) and prepare the protein target (e.g., kinase or GPCR) by removing water molecules and adding polar hydrogens.
- Grid setup : Define a binding site box around residues critical for interaction (e.g., ATP-binding pocket in kinases).
- Scoring function : Vina’s hybrid scoring function evaluates steric, hydrogen-bonding, and hydrophobic interactions.
- Validation : Compare predicted binding modes with crystallographic data (if available) and analyze root-mean-square deviation (RMSD) for accuracy .
Q. How can structure-activity relationship (SAR) studies optimize fluorophenyl substitutions in this compound?
SAR analysis involves:
- Systematic substitution : Synthesize analogs with variations in fluorophenyl groups (e.g., 3-F vs. 4-F substitution) and triazolopyrimidine cores.
- Biological assays : Test inhibitory potency against targets (e.g., kinases) using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization.
- Data correlation : Plot IC50 values against electronic (Hammett constants) or steric (Taft parameters) descriptors.
- Computational insights : Density Functional Theory (DFT) calculations assess electronic effects of fluorine atoms on π-π stacking or hydrogen bonding .
Q. What analytical techniques are critical for characterizing polymorphs or solvates of this compound?
- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions, while Thermogravimetric Analysis (TGA) detects solvent loss.
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures.
- Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity and stability under varying humidity.
- Solid-state NMR : Resolves conformational differences between polymorphs .
Key Considerations for Contradictory Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
